5-cyano-N-methylpyridine-2-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O2S |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
5-cyano-N-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c1-9-13(11,12)7-3-2-6(4-8)5-10-7/h2-3,5,9H,1H3 |
InChI Key |
WHLFTGLYNXALRK-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=NC=C(C=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Pyridine Sulfonamides
Classical and Modern Synthetic Routes to Pyridine (B92270) Sulfonamide Cores
The synthesis of the fundamental pyridine sulfonamide structure can be approached by first constructing the pyridine ring, followed by the addition of the sulfonamide group, or through methods that build the molecule with the sulfur functionality already present.
Condensation Reactions for Pyridine Ring Formation
The formation of the pyridine ring, a ubiquitous scaffold in chemistry, is often achieved through condensation reactions that build the heterocyclic system from acyclic precursors. d-nb.infobaranlab.org These methods offer versatility in introducing a wide array of substituents onto the pyridine core.
One of the most established methods is the Hantzsch Pyridine Synthesis , which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine ring. pharmaguideline.com Modifications to this reaction allow for the synthesis of asymmetrically substituted pyridines. baranlab.org
Another classical approach is the Chichibabin Pyridine Synthesis , which utilizes the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While the precursors are often inexpensive, this method can sometimes be limited by lower yields. wikipedia.org
Other significant condensation strategies include:
Guareschi-Thorpe Synthesis : This method involves the condensation of a keto-ester with cyanoacetamide in the presence of a base to form a substituted pyridone. pharmaguideline.com
Kröhnke Pyridine Synthesis : This reaction builds 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. pharmaguideline.com
Bohlmann-Rahtz Pyridine Synthesis : This reaction involves the condensation of an enamine with an alkynyl ketone. A modern, one-pot modification of this reaction combines a 1,3-dicarbonyl compound, ammonia, and an alkynone, proceeding through a tandem Michael addition-heterocyclization to yield polysubstituted pyridines with high regiochemical control. core.ac.uk
A notable route involves the condensation of propionaldehyde (B47417) with an acrylic ester to generate a 4-formylpentanoate ester. epo.org This intermediate can then be cyclized with an ammonia source to form a 5-methyl-dihydropyridone, which is subsequently oxidized and chlorinated to produce key intermediates like 2-chloro-5-methylpyridine. epo.orggoogle.com
The following table summarizes key condensation reactions for pyridine ring synthesis.
| Synthesis Name | Precursors | Key Features |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms a dihydropyridine intermediate requiring oxidation. baranlab.orgpharmaguideline.com |
| Chichibabin Synthesis | Aldehydes/Ketones, Ammonia | Inexpensive precursors, but can have modest yields. wikipedia.org |
| Guareschi-Thorpe Synthesis | Keto-ester, Cyanoacetamide, Base | Produces substituted pyridone structures. pharmaguideline.com |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salts, α,β-unsaturated carbonyls | Yields 2,4,6-trisubstituted pyridines. pharmaguideline.com |
| Bohlmann-Rahtz Synthesis | Enamine, Alkynyl ketone | Modified one-pot versions offer high regioselectivity. core.ac.uk |
Sulfonylation Reactions for Sulfonamide Moiety Introduction
Once the pyridine ring is formed, the sulfonamide group is typically introduced via sulfonylation. A common and direct method is the reaction of an aminopyridine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. eurjchem.com
More advanced and scalable methods have been developed to overcome challenges associated with precursor stability and reaction efficiency. One robust method involves a halogen-metal exchange on a halopyridine, such as 2,6-dibromopyridine, using a Grignard reagent like isopropylmagnesium chloride. The resulting metalated pyridine then reacts with sulfuryl chloride (SO₂Cl₂) to form the corresponding sulfonyl chloride, which is subsequently amidated to yield the desired pyridine sulfonamide. thieme-connect.com
A significant modern advancement is the direct C-H sulfonylation of the pyridine ring. This approach avoids the need for pre-functionalized pyridines (e.g., halopyridines). The process involves activating the pyridine with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated nucleophilic addition of a sulfinic acid salt. d-nb.inforptu.dechemrxiv.org The choice of base, such as N-methylpiperidine, and solvent can precisely control the regioselectivity of the sulfonylation, favoring, for example, the C4 position over the C2 position. d-nb.infochemrxiv.org
To circumvent the handling of potentially unstable sulfonyl chlorides, an alternative method uses 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). In this process, an organozinc reagent derived from a halopyridine reacts with TCPC to form a stable 2,4,6-trichlorophenyl pyridine-2-sulfonate (B372464) intermediate. This bench-stable compound can then be reacted with various amines under more vigorous conditions to furnish the final N-alkyl or N-aryl sulfonamides. acs.org
Novel Approaches for the Synthesis of 5-cyano-N-methylpyridine-2-sulfonamide and Analogs
Recent research has focused on developing more efficient, modular, and environmentally friendly synthetic routes. These novel approaches often feature one-pot procedures, transition-metal catalysis, and adherence to the principles of green chemistry.
One-Pot Synthesis Strategies
One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction.
A powerful one-pot, three-component reaction has been developed for synthesizing highly substituted pyridines bearing both cyano and sulfonamide functionalities. This method involves the catalytic reaction of an aryl aldehyde, malononitrile, and a pre-formed sulfonamide containing an acetyl group (e.g., N-(4-acetylphenyl)-4-methylbenzenesulfonamide) in the presence of ammonium (B1175870) acetate. rsc.orgnih.gov This strategy allows for the rapid assembly of complex molecules that are structural analogs of 5-cyano-pyridine-2-sulfonamides. rsc.org
Another innovative one-pot strategy enables the direct conversion of (hetero)aryl carboxylic acids into sulfonamides. acs.orgnih.gov This copper-catalyzed process involves a decarboxylative chlorosulfonylation of the carboxylic acid to form a sulfonyl chloride intermediate in situ. This highly reactive species is then immediately trapped with an amine in the same reaction vessel to produce the final sulfonamide. acs.orgnih.gov This method is applicable to a wide range of pyridine carboxylic acids, including picolinic and nicotinic acids, providing a streamlined route to the pyridine sulfonamide core. acs.org
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The synthesis of pyridine sulfonamides often leverages catalysts based on copper, palladium, and rhodium.
Copper (Cu) Catalysis : Copper catalysts are pivotal in the one-pot conversion of aryl carboxylic acids to sulfonamides, where a Cu(II) species facilitates the initial decarboxylation step. acs.orgnih.gov Copper has also been used in conjunction with palladium in multicomponent reactions that tolerate both pyridine and sulfonamide functional groups. acs.org
Palladium (Pd) Catalysis : Palladium-catalyzed cross-coupling reactions are widely used to form C-S and C-N bonds. For instance, pyridyl sulfones can be synthesized via the metal-catalyzed coupling of sulfinate salts with halopyridines or pyridyl boronic acids. researchgate.net
Rhodium (Rh) Catalysis : Rhodium(III) catalysts have been employed for the intermolecular cyclization of oximes and diazo compounds to produce pyridine N-oxides under mild conditions, showcasing the utility of rhodium in constructing the core heterocyclic ring. organic-chemistry.org
The following table highlights selected transition-metal catalyzed reactions relevant to pyridine sulfonamide synthesis.
| Metal Catalyst | Reaction Type | Description |
| Copper (Cu) | Decarboxylative Sulfonylation | One-pot conversion of pyridine carboxylic acids directly to sulfonamides. acs.orgnih.gov |
| Palladium (Pd) | Cross-Coupling | Coupling of sulfinate salts with halopyridines to form pyridyl sulfones. researchgate.net |
| Rhodium (Rh) | Cyclization | Catalyzes the formation of pyridine N-oxide rings from acyclic precursors. organic-chemistry.org |
Green Chemistry Approaches in Pyridine Sulfonamide Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, reduce waste, and improve energy efficiency. These approaches are increasingly being applied to the synthesis of heterocyclic compounds like pyridine sulfonamides.
Key green strategies include:
Multicomponent Reactions (MCRs) : As described previously, the one-pot, three-component synthesis of substituted cyanopyridines is inherently green as it improves atom economy and reduces the number of synthetic steps and purification procedures. rsc.orgrasayanjournal.co.in
Solvent-Free Reactions : Performing reactions without a solvent (neat) or under solvent-free mechanochemical grinding conditions minimizes the use of volatile organic compounds. mdpi.com The synthesis of sulfonamide-bearing pyridines has been successfully achieved by heating the reactants together under solvent-free conditions, leading to high yields and simplified workups. rsc.orgnih.gov
Use of Recoverable Catalysts : The development of catalysts that can be easily separated from the reaction mixture and reused is a core principle of green chemistry. A novel magnetic nanoparticle-supported catalyst (Fe₃O₄@SiO₂@PCLH-TFA) has been designed for the synthesis of triarylpyridines with sulfonamide moieties. nih.gov This catalyst can be recovered using a magnet and reused multiple times, significantly reducing waste and catalyst cost. nih.gov
Microwave-Assisted Synthesis : Microwave irradiation can dramatically shorten reaction times from hours to minutes, increase product yields, and enhance reaction efficiency, representing a more energy-efficient heating method compared to conventional techniques. rasayanjournal.co.inmdpi.com The Bohlmann-Rahtz synthesis of fluorescent cyanopyridines can be rapidly achieved in high yields using microwave irradiation. core.ac.uk
Derivatization Strategies and Functional Group Transformations
The chemical reactivity of this compound offers multiple avenues for structural modification, allowing for the fine-tuning of its physicochemical and biological properties. These transformations can be broadly categorized into the functionalization of the pyridine ring, modifications of the N-methyl and cyano substituents, and the synthesis of more complex molecular architectures.
Regioselective Functionalization of the Pyridine Ring
The pyridine ring in this compound is electron-deficient, a characteristic that significantly influences its reactivity towards various reagents. The presence of both a cyano and a sulfonamide group, both being electron-withdrawing, further deactivates the ring towards electrophilic aromatic substitution. Such reactions, if they occur, are generally directed to the meta-position (C4) relative to the nitrogen atom. nih.gov Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution and other functionalization strategies.
Recent advances in C-H functionalization offer promising routes for the direct and regioselective modification of pyridine rings. thieme-connect.denih.gov For instance, the conversion of pyridines into heterocyclic phosphonium (B103445) salts can serve as a versatile handle for subsequent bond-forming reactions at the 4-position. fiveable.me While specific examples for this compound are not extensively documented, analogous systems provide insight into potential transformations.
Table 1: Potential Regioselective Functionalization Reactions of the Pyridine Ring
| Reaction Type | Reagents and Conditions | Potential Product | Notes |
| C4-Arylation | Arylboronic acid, Pd catalyst, oxidant | 4-Aryl-5-cyano-N-methylpyridine-2-sulfonamide | Based on general methods for C-H arylation of electron-deficient pyridines. |
| C4-Alkylation | Alkyl radical source, photocatalyst | 4-Alkyl-5-cyano-N-methylpyridine-2-sulfonamide | Minisci-type reactions are common for functionalizing electron-deficient heterocycles. |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile (e.g., alkoxide, thiolate) | Dependent on a suitable leaving group at C4 or C6 | Requires a pre-installed leaving group such as a halogen. |
The regioselectivity of these reactions is often dictated by a combination of electronic effects, steric hindrance, and the nature of the catalyst or reagents employed. For instance, in photochemical functionalization, the introduction of meta-substituents can direct incoming groups to either the C4 or C6 position. thieme-connect.de
Modifications of the N-Methyl and Cyano Substituents
The N-methyl and cyano groups of this compound are also amenable to a variety of chemical transformations, providing further opportunities for structural diversification.
The N-methylsulfonamide moiety can undergo several reactions. For instance, N-demethylation can be achieved under specific conditions, although this can be challenging. More commonly, the sulfonamide nitrogen can be further functionalized. Research on related bicyclic 2-pyridones has shown that the methylsulfonamide group can be introduced by reacting an amine with methanesulfonyl chloride. numberanalytics.com This suggests that the N-H bond of a demethylated analog could be a site for further derivatization.
The cyano group is a highly versatile functional group that can be converted into a range of other functionalities. researchgate.net Common transformations include hydrolysis to a carboxylic acid or an amide, reduction to an amine, and reaction with organometallic reagents to form ketones. chemscene.com The electron-withdrawing nature of the pyridine ring can influence the reactivity of the cyano group. For instance, 2-cyanopyridine (B140075) derivatives, particularly those with additional electron-withdrawing groups, have been shown to react efficiently with cysteine under mild aqueous conditions to form a thiazoline (B8809763) ring. nih.gov
Table 2: Potential Modifications of the N-Methyl and Cyano Substituents
| Substituent | Reaction Type | Reagents and Conditions | Potential Product |
| N-Methyl | N-Alkylation (of demethylated analog) | Alkyl halide, base | N-Alkyl-5-cyano-N-methylpyridine-2-sulfonamide |
| N-Methyl | N-Acylation (of demethylated analog) | Acyl chloride, base | N-Acyl-5-cyano-N-methylpyridine-2-sulfonamide |
| Cyano | Hydrolysis (to amide) | H₂O₂, base | 5-(Carbamoyl)-N-methylpyridine-2-sulfonamide |
| Cyano | Hydrolysis (to carboxylic acid) | Strong acid or base, heat | 2-(N-Methylsulfamoyl)pyridine-5-carboxylic acid |
| Cyano | Reduction (to amine) | Reducing agent (e.g., LiAlH₄, H₂/catalyst) | 5-(Aminomethyl)-N-methylpyridine-2-sulfonamide |
| Cyano | Reaction with Grignard Reagent | RMgX, then H₃O⁺ | 5-Acyl-N-methylpyridine-2-sulfonamide |
| Cyano | Cycloaddition | Azides | 5-(1H-Tetrazol-5-yl)-N-methylpyridine-2-sulfonamide |
Synthesis of Hybrid Molecules Incorporating this compound Frameworks
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. nih.gov The this compound scaffold can serve as a key building block in the synthesis of such hybrid molecules.
One approach involves using the functional groups of the core scaffold as handles for coupling with other molecular fragments. For example, if the cyano group is hydrolyzed to a carboxylic acid, this can be coupled with an amine-containing molecule to form an amide linkage. Similarly, if a reactive group is introduced onto the pyridine ring, this can be used for linkage to another bioactive moiety.
Studies on related pyridine-sulfonamide hybrids have demonstrated their potential as inhibitors of various enzymes, such as VEGFR-2. In one study, new sulfonamide derivatives were synthesized and showed potent anticancer activity. Another example is the synthesis of sulfaguanidine (B1682504) hybrids with pyridine-2-one derivatives, which have shown antimicrobial activity. nih.gov The synthesis of these hybrids often involves multi-step sequences where the pyridine sulfonamide core is assembled and then further elaborated.
Table 3: Examples of Hybrid Molecules Based on Pyridine Sulfonamide Scaffolds
| Hybrid Type | Synthetic Strategy | Example of Coupled Moiety | Potential Application |
| Pyridine-Sulfonamide-Quinoline | Amide bond formation or Suzuki coupling | Quinoline (B57606) derivative | Anticancer agents nih.gov |
| Pyridine-Sulfonamide-Pyrazolone | Condensation reactions | Phenylpyrazolone | Anti-inflammatory agents |
| Pyridine-Sulfonamide-Triazole | Click chemistry (cycloaddition) | Azide or alkyne-containing molecule | Diverse biological activities |
| Pyridine-Sulfonamide-Coumarin | C-H activation and coupling | Coumarin derivative | Fluorescent probes |
The synthesis of these hybrid molecules often requires careful planning of the synthetic route to ensure compatibility of the various functional groups present in the building blocks.
Advanced Spectroscopic and Structural Characterization in Pyridine Sulfonamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.
For 5-cyano-N-methylpyridine-2-sulfonamide, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment. The pyridine (B92270) ring protons would appear in the aromatic region, typically between 7.0 and 9.0 ppm. Due to the substitution pattern, three distinct signals are anticipated for the pyridine ring. The proton at the C-6 position is expected to be the most downfield-shifted due to the deshielding effects of the adjacent nitrogen atom and the sulfonamide group. The protons at C-3 and C-4 would also exhibit characteristic shifts and coupling patterns. The N-methyl group would likely present as a singlet, or a doublet if coupled to the sulfonamide proton, in the upfield region, typically around 2.5-3.5 ppm. The sulfonamide proton (NH) itself would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent, but generally expected in the range of 8-11 ppm. rsc.orgnih.gov
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atom of the cyano group is expected to have a characteristic chemical shift in the range of 115-125 ppm. The pyridine ring carbons would resonate in the aromatic region (120-160 ppm), with the carbon bearing the sulfonamide group (C-2) and the cyano group (C-5) being significantly influenced by these substituents. The N-methyl carbon would appear at a much higher field, typically between 25 and 35 ppm.
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Pyridine H-3 | 7.8 - 8.2 | Doublet of doublets |
| Pyridine H-4 | 7.4 - 7.8 | Doublet of doublets |
| Pyridine H-6 | 8.5 - 8.9 | Doublet |
| N-CH₃ | 2.8 - 3.2 | Singlet or Doublet |
| SO₂NH | 8.0 - 11.0 | Broad Singlet |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| N-CH₃ | 25 - 35 |
| C-3 | 125 - 135 |
| C-4 | 138 - 145 |
| C-5 | 110 - 120 |
| C-6 | 148 - 155 |
| C-2 | 155 - 165 |
| CN | 115 - 125 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional moieties. The cyano group (C≡N) stretch is expected to produce a sharp, intense band in the region of 2220-2240 cm⁻¹. The sulfonamide group will show characteristic strong, asymmetric, and symmetric stretching vibrations for the S=O bonds, typically around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. nist.gov The N-H stretch of the sulfonamide is expected to appear as a band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.
Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Cyano (C≡N) | Stretch | 2220 - 2240 |
| Sulfonamide (N-H) | Stretch | 3200 - 3400 |
| Sulfonamide (S=O) | Asymmetric Stretch | 1330 - 1370 |
| Sulfonamide (S=O) | Symmetric Stretch | 1140 - 1180 |
| Aromatic (C-H) | Stretch | > 3000 |
| Aromatic (C=C, C=N) | Stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring, being an aromatic system, is expected to exhibit characteristic π-π* transitions. The presence of the cyano and sulfonamide substituents would likely cause a bathochromic (red) shift of these absorption bands compared to unsubstituted pyridine.
High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy and for confirming its molecular weight. For this compound (C₇H₇N₃O₂S), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula. mdpi.com
In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecule can break apart in a predictable manner. Expected fragmentation pathways for this compound might include the loss of the methyl group, cleavage of the S-N bond, or fragmentation of the pyridine ring. The mass spectrum of cyanopyridine isomers often shows the loss of HCN as a key fragmentation pathway. nist.gov
X-ray Crystallography for Solid-State Structure Determination and Conformation Studies
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available, insights into its likely solid-state conformation can be gained from studies of related pyridine sulfonamides. figshare.comresearchgate.netfigshare.com
It is expected that the molecule would adopt a conformation that minimizes steric hindrance. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O), and it is highly probable that intermolecular hydrogen bonds would be a dominant feature in the crystal packing. figshare.com These hydrogen bonds could lead to the formation of dimers or extended chain motifs. Furthermore, the planar pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. The cyano group can also participate in weak intermolecular interactions.
Advanced Spectroscopic Methods for Investigating Molecular Interactions
Beyond basic structural elucidation, advanced spectroscopic techniques can be employed to study the more subtle aspects of molecular behavior and interactions. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for unambiguously assigning the proton and carbon signals of this compound, especially for the closely spaced pyridine ring signals. researchgate.net
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide more detailed information about the fragmentation pathways and can be used to study gas-phase ion-molecule reactions. nih.govresearchgate.netscienceopen.comcapes.gov.br These methods are instrumental in the structural elucidation of unknown small molecules.
Should this compound be investigated for its potential to interact with biological macromolecules, techniques such as Saturation Transfer Difference (STD) NMR or Isothermal Titration Calorimetry (ITC) could be employed to characterize these interactions at a molecular level.
Biological Activity and Molecular Mechanisms of Pyridine Sulfonamide Derivatives
Enzyme Inhibition Studies
Pyridine (B92270) sulfonamide derivatives have been extensively studied as inhibitors of various enzymes, playing crucial roles in different pathological conditions. The sulfonamide group often acts as a zinc-binding group in metalloenzymes, while the pyridine ring can engage in various interactions, including hydrogen bonding and pi-stacking, within enzyme active sites.
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological and pathological processes. nih.gov The sulfonamide group is a classic zinc-binding function that allows these derivatives to act as potent CA inhibitors. evitachem.com The electron-withdrawing nature of the pyridine ring can enhance the acidity of the sulfonamide group compared to benzenesulfonamide, influencing its inhibitory activity. evitachem.com
Several pyridine sulfonamide derivatives have shown potent inhibitory activity against various human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and XII. nih.govnih.gov Inhibition of the tumor-associated isoforms is a key strategy in anticancer therapy, as their expression is linked to tumor progression and metastasis. evitachem.combldpharm.com
For instance, a series of pyrazolo[4,3-c]pyridine sulfonamides were found to inhibit hCA I with inhibition constants (Kᵢ) ranging from 58.8 nM to 8010 nM. nih.gov Some of these compounds were more potent against hCA I than the standard reference drug, Acetazolamide (B1664987) (Kᵢ = 250 nM). nih.gov Similarly, certain 4-substituted pyridine-3-sulfonamides exhibited significant inhibition, with Kᵢ values reaching 137 nM for hCA IX and 91 nM for hCA XII. evitachem.com Another study on sulfonamide derivatives incorporating a triazolyl pyridine moiety reported potent and selective inhibition of the tumor-associated isoforms hCA IX (Kᵢ of 11.7 nM) and hCA XII (Kᵢ of 9.8 nM). bldpharm.com
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyridine Sulfonamide Derivatives
| Compound Type | Isoform | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Pyrazolo[4,3-c]pyridine sulfonamide (1f) | hCA I | 58.8 nM | nih.gov |
| Pyrazolo[4,3-c]pyridine sulfonamide (1f) | hCA II | 79.6 nM | nih.gov |
| 4-Substituted Pyridine-3-sulfonamide | hCA IX | 137 nM | evitachem.com |
| 4-Substituted Pyridine-3-sulfonamide | hCA XII | 91 nM | evitachem.com |
| Sulfonamide with triazolyl pyridine (2a) | hCA IX | 11.7 nM | bldpharm.com |
| Sulfonamide with triazolyl pyridine (2a) | hCA XII | 9.8 nM | bldpharm.com |
| Acetazolamide (Reference Drug) | hCA I | 250 nM | nih.gov |
| Acetazolamide (Reference Drug) | hCA XII | 5.7 nM | nih.gov |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase receptor that plays a critical role in angiogenesis, the formation of new blood vessels. mdpi.com Overexpression of VEGFR-2 is common in many cancers, making it a prime target for anti-angiogenic therapies to halt tumor growth and metastasis. nih.govmdpi.comnih.gov
Pyridine sulfonamide hybrids have emerged as a promising scaffold for developing potent VEGFR-2 inhibitors. In one study, a novel pyridine-sulfonamide hybrid, compound VIIb, demonstrated potent inhibition of VEGFR-2 with a half-maximal inhibitory concentration (IC₅₀) of 3.6 μM, which was more potent than the approved drug Sorafenib (IC₅₀ = 4.8 μM). nih.gov Another investigation into pyridine-ureas, which share structural similarities, identified compounds that inhibited VEGFR-2 at micromolar concentrations. nih.gov For example, compound 8e from this class showed a VEGFR-2 IC₅₀ value of 3.93 ± 0.73 μM. nih.govuni-tuebingen.de
Table 2: VEGFR-2 Inhibition by Pyridine-Based Compounds
| Compound | IC₅₀ | Reference |
|---|---|---|
| Pyridine-sulfonamide hybrid (VIIb) | 3.6 μM | nih.gov |
| Pyridine-urea (8b) | 5.0 ± 1.91 μM | uni-tuebingen.de |
| Pyridine-urea (8e) | 3.93 ± 0.73 μM | nih.govuni-tuebingen.de |
| Sorafenib (Reference Drug) | 4.8 μM | nih.gov |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. A study of novel pyridine 2,4,6-tricarbohydrazide derivatives, which are structurally related to pyridine sulfonamides, showed potential for inhibiting these enzymes. nih.gov This suggests that the pyridine scaffold can be adapted to target cholinesterases, potentially offering a dual therapeutic benefit for complex neurodegenerative diseases. nih.gov
Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates into simple sugars. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. nih.gov
Research into pyridine-based sulfonamides has demonstrated their potential as alpha-amylase inhibitors. A series of synthesized pyridine-based sulfonamide derivatives showed excellent α-amylase inhibitory activity. researchgate.net One compound, in particular, had an IC₅₀ value comparable to the standard antidiabetic drug, Acarbose. researchgate.net In a separate study, pyridone derivatives were evaluated as dual inhibitors of both α-amylase and α-glucosidase, another key enzyme in carbohydrate digestion. google.com Compounds 12 and 13 from this series were identified as the most potent inhibitors against α-glucosidase and α-amylase, respectively. google.com
Table 3: Alpha-Amylase Inhibition by Pyridine Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Pyridine sulfonamide (3d) | α-Amylase | 41.88 ± 0.150 µg/mL | researchgate.net |
| Pyridone derivative (13) | α-Amylase | 9.20 ± 0.14 | google.com |
| Pyridone derivative (12) | α-Glucosidase | 3.05 ± 0.18 | google.com |
| Acarbose (Reference Drug) | α-Amylase | 41.88 ± 0.150 µg/mL | researchgate.net |
| Acarbose (Reference Drug) | α-Glucosidase | 14.87 ± 0.16 | google.com |
The versatility of the pyridine sulfonamide scaffold extends to other critical enzyme targets.
BRAF V600E: This mutation in the B-Raf kinase is a driver in approximately 7% of all cancers, particularly melanoma. nih.gov Pyrimidine-sulfonamide structures are considered core scaffolds for potent and selective BRAF V600E inhibitors. nih.gov Structure-based design has led to the development of pyrazolopyridine inhibitors that are highly potent and orally bioavailable. nih.gov
p38alpha MAP kinase: The p38α mitogen-activated protein (MAP) kinase is involved in the biosynthesis of pro-inflammatory cytokines, making it a target for inflammatory diseases and cancer. Pyrazolo[3,4-b]pyridines have been identified as a novel scaffold for potent p38α inhibitors, showing in vivo activity in animal models.
Dihydropteroate (B1496061) Synthase (DHPS): DHPS is an essential enzyme in the folate synthesis pathway of microorganisms. Sulfonamides traditionally act by competing with the natural substrate, p-aminobenzoic acid (pABA). Novel N-sulfonamide 2-pyridones have been designed as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the same pathway, to combat bacterial drug resistance.
Anticancer Activity and Cellular Mechanisms (in vitro and animal models)
Reflecting their diverse enzyme inhibitory profiles, pyridine sulfonamide derivatives exhibit broad-spectrum anticancer activity. nih.gov Their therapeutic potential has been demonstrated in numerous in vitro studies against various human cancer cell lines and in some in vivo animal models.
In vitro studies have shown significant cytotoxic activity. For example, a pyridine-sulfonamide hybrid (VIIb) exhibited potent anticancer activity against a panel of 60 human cancer cell lines, with growth inhibition (GI₅₀) values ranging from 1.06 to 8.92 μM. nih.gov A series of pyridine acyl sulfonamides also showed high antiproliferative activity against B16-F10 (melanoma), HepG2 (liver), and MCF-7 (breast) cancer cell lines, with IC₅₀ values of 2.8, 1.2, and 1.8 μM, respectively, for one lead compound. Furthermore, certain 2,4,6-trisubstituted pyridine derivatives showed potent cytotoxic activities against a wide range of cell lines at micromolar and even nanomolar concentrations.
The cellular mechanisms underlying this anticancer activity often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. The VEGFR-2 inhibiting hybrid VIIb was found to induce apoptosis in renal cancer cells. nih.gov This was evidenced by increased expression of pro-apoptotic proteins like BAX and p53, and decreased levels of the anti-apoptotic protein Bcl-2. nih.gov Similarly, a novel 6-amino-5-cyano-2-thiopyrimidine derivative (1c) triggered apoptosis in leukemia cells by activating caspases 3 and 9 and upregulating Bax and p53, while downregulating Bcl-2. researchgate.net Other pyrimidine-sulfonamide hybrids have been shown to inhibit cancer cell migration and induce cell cycle arrest, further highlighting the multiple pathways through which these compounds can exert their antitumor effects.
Table 4: In Vitro Anticancer Activity of Pyridine Derivatives
| Compound/Class | Cell Line | Activity Metric | Value (μM) | Reference |
|---|---|---|---|---|
| Pyridine-sulfonamide hybrid (VIIb) | 60 Cancer Cell Lines | GI₅₀ | 1.06 - 8.92 | nih.gov |
| Pyridine acyl sulfonamide (23) | HepG2 (Liver) | IC₅₀ | 1.2 | |
| Pyridine acyl sulfonamide (23) | MCF-7 (Breast) | IC₅₀ | 1.8 | |
| Pyridine-urea (8e) | MCF-7 (Breast) | IC₅₀ | 0.22 | nih.gov |
| Pyrimidine (B1678525)–sulfonamide hybrid (3a) | HCT-116 (Colon) | IC₅₀ | 5.66 | |
| 6-amino-5-cyano-2-thiopyrimidine (1c) | Leukemia | GI₅₀ | <0.01 | researchgate.net |
Inhibition of Cancer Cell Proliferation and Viability
There is no specific information available in the reviewed scientific literature regarding the inhibition of cancer cell proliferation and viability by 5-cyano-N-methylpyridine-2-sulfonamide. Studies on other pyridine derivatives have shown that these compounds can possess anti-proliferative effects against various cancer cell lines, such as breast cancer. bohrium.com For instance, certain 2-amino-3-cyano pyridine derivatives have demonstrated potent anticancer effects. bohrium.com However, data that would allow for the creation of a table on the specific activity of this compound is not available.
Induction of Apoptosis and Cell Cycle Arrest
The induction of apoptosis (programmed cell death) and arrest of the cell cycle are common mechanisms through which anticancer agents exert their effects. While some sulfonamide derivatives have been shown to induce mitotic arrest and subsequent apoptosis in cancer cells nih.gov, and other small molecules can induce G2/M phase cell cycle arrest and apoptosis nih.govnih.gov, there are no specific studies demonstrating these effects for this compound.
Modulation of Signaling Pathways in Cancer Cells
The modulation of cellular signaling pathways is a key area of cancer research. Various compounds are known to interfere with pathways that control cell growth, survival, and metastasis. For example, some chalcone (B49325) derivatives have been found to modulate the Akt, Erk1/2, and NF-κB signaling pathways in ovarian cancer cells. nih.gov However, no research has been published detailing the specific effects of this compound on signaling pathways in cancer cells.
Antimicrobial Activity (in vitro studies)
The sulfonamide class of compounds is well-known for its antimicrobial properties, which are generally attributed to the inhibition of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria. nih.gov
Antibacterial Spectrum and Potency
While sulfonamides, in general, have a broad antibacterial spectrum nih.gov, there is no specific data available on the antibacterial spectrum and potency of this compound. Therefore, a data table of its minimum inhibitory concentrations (MIC) against various bacterial strains cannot be compiled.
Antifungal Efficacy
Some sulfonamide derivatives have been shown to possess antifungal activity. nih.gov For instance, arylsulfonamides have been screened against various Candida species, with some demonstrating fungistatic or fungicidal effects. nih.gov However, the antifungal efficacy of this compound has not been specifically evaluated or reported in the available literature.
Anti-inflammatory and Other Pharmacological Activities (in vitro and animal models)
Certain pyridine and pyrimidine derivatives have been investigated for their anti-inflammatory properties. For example, some 4-amino-5-cyano-pyrimidine derivatives have exhibited anti-inflammatory activity comparable to or greater than that of acetylsalicylic acid in animal models. nih.gov Additionally, other pyridine derivatives have been studied for various pharmacological activities. researchgate.net Nevertheless, there is no published research on the anti-inflammatory or other pharmacological activities of this compound in either in vitro or animal models.
Structure Activity Relationship Sar Studies of 5 Cyano N Methylpyridine 2 Sulfonamide Analogs
Influence of Pyridine (B92270) Ring Substitution Patterns on Biological Efficacy
The pyridine ring serves as a central scaffold, and its substitution pattern profoundly impacts biological activity. As an aromatic heterocycle, the nitrogen atom makes the ring electron-deficient, influencing its ability to engage in various non-covalent interactions. nih.gov The positions available for substitution (C3, C4, and C6, assuming the core structure at C2 and C5) offer vectors for modifying the compound's properties.
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the pyridine ring can modulate the electronic properties of the entire molecule, including the acidity of the sulfonamide proton, which is often critical for binding to metalloenzymes. nih.gov For example, adding substituents to the pyridine ring can enhance antibacterial functionality or, conversely, introduce steric hindrance that reduces activity. nih.govnih.gov Studies on various pyridine derivatives have shown that groups capable of hydrogen bonding, such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH), can enhance antiproliferative activity, whereas bulky groups or certain halogen placements may be detrimental. nih.gov In a series of pyridine-based sulfa drugs, derivatization that led to fused ring systems or the introduction of amide functionalities resulted in compounds with significant antimicrobial efficacy. researchgate.net
| Substitution Position | Substituent Type | Observed Effect on Biological Efficacy | Reference |
| C4 | Alkylthio Group | In a pyridine-based sulfonamide series, this substitution, combined with a C5-benzothiazole, led to lower antiviral activity compared to analogs with a C5-ethoxycarbonyl group. | acs.org |
| C4 | Varied (via nucleophilic substitution) | The susceptibility of 4-chloropyridine-3-sulfonamide (B47618) to substitution allows for a wide array of derivatives, yielding potent and selective carbonic anhydrase inhibitors. | nih.gov |
| C6 | Quinoline (B57606) | In a series of PI3K/mTOR dual inhibitors, a quinoline moiety at the C6 position of a methoxypyridine sulfonamide was part of the core structure for potent compounds. | nih.gov |
| General | Methoxy (-OCH₃), Hydroxyl (-OH) | Generally associated with enhanced antiproliferative activity in various pyridine derivative series. | nih.gov |
| General | Halogens (Cl, Br, F) | Activity is position-dependent; can increase lipophilicity but may also introduce negative steric interactions. In some series, fluoro-substitution enhanced α-amylase inhibition. | nih.goveurjchem.com |
| General | Bulky Groups | Often associated with lower antiproliferative activity due to steric hindrance. | nih.gov |
Impact of N-Methyl and Cyano Group Modifications on Target Affinity and Selectivity
The N-methyl and cyano groups are critical functional handles that directly influence target recognition and binding affinity through electronic and steric effects.
N-Methyl Group Modification: The substitution on the sulfonamide nitrogen is a key determinant of binding. The presence of the methyl group on the nitrogen of 5-cyano-N-methylpyridine-2-sulfonamide has two primary consequences compared to an unsubstituted analog (-NH₂):
Loss of a Hydrogen Bond Donor: The N-H proton of a primary or secondary sulfonamide is a potent hydrogen bond donor. Methylation removes this capability, which can be detrimental if this hydrogen bond is critical for anchoring the ligand in the active site of a target protein.
Increased Lipophilicity and Steric Bulk: The methyl group adds steric bulk and increases the lipophilicity of the molecule. This can enhance binding through favorable van der Waals interactions if there is a corresponding hydrophobic pocket in the target site. Conversely, it can cause a steric clash that reduces affinity.
In a study on sulfonamide analogues binding to the FKBP12 protein, methylation of a related sulfonimidamide led to a significant reduction in binding affinity, which was attributed to a steric clash observed in the cocrystal structure. nih.gov However, in other contexts, N-alkylation can be favorable. For instance, an N-methylpropionamide linker was found to be beneficial for the activity of certain pyrazolopyridine sulfonamides. nih.gov
Cyano Group Modification: The cyano group (-C≡N) at the C5 position is a strong electron-withdrawing group and a versatile interaction partner. Its linear geometry and electronic properties allow it to:
Act as a hydrogen bond acceptor through its sp-hybridized nitrogen atom. nih.govnih.gov
Participate in non-covalent interactions, including hydrophobic interactions. nih.gov
Modulate the electronic density of the pyridine ring. nih.gov
Act as a covalent "warhead" in certain contexts, reacting with nucleophilic residues like cysteine. nih.govrsc.org
The importance of the cyano group is highly context-dependent. In one study on pyridine-based sulfonamides with antiviral activity, replacing a C5-ethoxycarbonyl group with a C5-cyano group resulted in compounds with lower to no activity. acs.org This suggests that for that particular target, the larger ester group may have more favorable interactions or that the strong electron-withdrawing nature of the cyano group was detrimental. Conversely, in a series of Pim-1 kinase inhibitors, the cyano group's nitrogen atom was shown to form a crucial hydrogen bond with the protein backbone, anchoring the inhibitor in the active site. nih.gov
| Modification | Change | Potential Impact on Target Affinity & Selectivity | Reference |
| N-Methyl Group | Removal (NH) | Gains a hydrogen bond donor site; may increase or decrease affinity depending on the target's active site polarity. | nih.gov |
| N-Methyl Group | Replacement (N-Alkyl/Aryl) | Alters steric bulk and lipophilicity; larger groups may access additional pockets or cause steric clashes. | nih.govnih.gov |
| Cyano Group | Replacement (e.g., -COOEt) | Changes electronic properties and steric profile; resulted in higher antiviral activity in one specific series. | acs.org |
| Cyano Group | Replacement (e.g., -H, -Cl) | Removes the hydrogen bond accepting capability and alters electronic effects, likely reducing affinity if H-bonding is critical. | nih.gov |
| Cyano Group | Positional Isomer (e.g., C3, C4) | Alters the geometry of interaction with the target; its role as a hydrogen bond acceptor is position-dependent. | nih.gov |
Role of Sulfonamide Moiety Substitutions in Modulating Activity
The sulfonamide group (-SO₂NH-) is a cornerstone pharmacophore, acting as a structural mimic of a peptide bond and a potent zinc-binding group in metalloenzymes. nih.gov Modifications to this moiety, particularly the N-substituent, are a classic medicinal chemistry strategy to fine-tune a compound's properties. For the 5-cyano-pyridine-2-sulfonamide scaffold, varying the substituent on the sulfonamide nitrogen away from the methyl group can drastically alter its pharmacological profile.
Key modifications and their consequences include:
Unsubstituted Sulfonamide (-SO₂NH₂): Creates a more acidic and polar group with two hydrogen bond donors. This is a critical feature for classical antibacterial sulfonamides and many carbonic anhydrase inhibitors. openaccesspub.org
N-Alkyl Substitution (-SO₂NHR): As with the N-methyl group, increasing the alkyl chain length (e.g., to ethyl, propyl) increases lipophilicity and steric bulk. This can improve cell permeability and access hydrophobic pockets but risks steric clashes. researchgate.net
N-Aryl Substitution (-SO₂NHAr): Introduces a large, rigid substituent that can form π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in an active site, potentially increasing affinity and selectivity.
N-Heterocyclic Substitution: This is a common feature in many marketed sulfonamide drugs (e.g., sulfamethoxazole). The heterocycle can modulate pKa and engage in specific interactions, significantly impacting the pharmacokinetic and pharmacodynamic profile. nih.govopenaccesspub.org
In essence, the N-substituent of the sulfonamide acts as a vector that can be tailored to the specific topology of a target's active site, allowing for the optimization of potency and selectivity. nih.gov
Correlations Between Chemical Features and Pharmacological Outcomes
Electronic Synergy: The pyridine ring and the C5-cyano group are both strongly electron-withdrawing. This electronic pull increases the acidity of the N-H proton in corresponding secondary sulfonamide analogs, making the sulfonamide nitrogen more likely to be deprotonated at physiological pH. This anionic form (-SO₂N⁻-) is crucial for high-affinity binding to the zinc ion in metalloenzymes like carbonic anhydrases. nih.gov This electronic feature is a primary driver of activity against such targets.
Hydrogen Bonding Network: The molecule possesses multiple hydrogen bond acceptors: the pyridine nitrogen, the cyano nitrogen, and the two sulfonyl oxygens. The sulfonamide nitrogen can be a donor (if not dimethylated) or an acceptor. This network allows for specific, directional interactions that anchor the molecule in a binding pocket. The precise geometry of these interactions, dictated by the substitution pattern, determines selectivity. nih.govnih.gov
Lipophilicity and Steric Control: Substitutions on the pyridine ring and the sulfonamide nitrogen modulate the molecule's octanol-water partition coefficient (LogP). A balanced lipophilicity is required for cell membrane permeability and effective interaction with both hydrophobic and hydrophilic regions of a target. For example, studies on related 2-pyridone inhibitors showed that adding a methyl sulfonamide substituent improved pharmacokinetic properties by favorably modifying lipophilicity. rsc.org Steric factors are equally critical; substituents must fit within the spatial constraints of the active site to avoid unfavorable clashes that would reduce binding affinity. nih.gov
Comparative SAR Analysis with Established Therapeutic Agents
The SAR principles of this compound analogs can be better understood by comparing them to established classes of sulfonamide therapeutics.
Comparison with Antibacterial Sulfonamides (e.g., Sulfamethoxazole): Classical antibacterial sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. nih.gov
Key SAR Difference: The defining feature of antibacterial sulfonamides is a primary aromatic amine (a free -NH₂) para to the sulfonamide group. This amine is essential for mimicking PABA and is absent in the this compound scaffold.
N1-Substituent: In drugs like sulfamethoxazole, the sulfonamide nitrogen is substituted with an electron-withdrawing heterocycle (the oxazole (B20620) ring). This modification enhances potency and improves pharmacokinetic properties compared to the parent sulfanilamide. openaccesspub.org
Comparison with Carbonic Anhydrase Inhibitors (e.g., Acetazolamide (B1664987), Dorzolamide): These drugs are used to treat glaucoma, epilepsy, and other conditions by inhibiting carbonic anhydrase (CA).
Key SAR Similarity: The core of CA inhibitor activity is an unsubstituted sulfonamide (-SO₂NH₂) that coordinates to the catalytic Zn²⁺ ion in the enzyme's active site. nih.govnih.gov While the title compound is N-methylated, a demethylated analog (5-cyano-pyridine-2-sulfonamide) would fit this primary requirement.
Aromatic/Heterocyclic Ring: Like acetazolamide (a thiadiazole) and dorzolamide (B1670892) (a thiophene), the pyridine ring of the title compound serves as the scaffold to which the sulfonamide is attached. The ring itself makes crucial interactions with amino acid residues in and around the active site, determining isoform selectivity. nih.govnih.gov
| Feature | This compound Scaffold | Classical Antibacterials (e.g., Sulfamethoxazole) | Carbonic Anhydrase Inhibitors (e.g., Acetazolamide) |
| Core Aromatic Ring | Pyridine | Benzene | Thiadiazole, Thiophene, etc. |
| Key Group for Primary MoA | Target-dependent (e.g., sulfonamide for CA, cyano for kinases) | para-Amino group (-NH₂) | Unsubstituted Sulfonamide (-SO₂NH₂) |
| Sulfonamide N-Substituent | Methyl (in title compound); can be varied | Electron-withdrawing heterocycle (e.g., isoxazole) | Typically unsubstituted (H) |
| Primary SAR Driver | Interaction of pyridine/cyano substituents with target pockets. | Structural mimicry of p-aminobenzoic acid (PABA). | Coordination of sulfonamide to active site Zn²⁺. |
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO/LUMO Analysis)
Quantum chemical calculations are powerful computational tools used to predict the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed to understand molecular geometry, reactivity, and spectroscopic properties.
Electronic Structure and Reactivity Descriptors
The electronic structure of 5-cyano-N-methylpyridine-2-sulfonamide can be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For a molecule like this compound, the electron-withdrawing nature of the cyano and sulfonamide groups, combined with the pyridine (B92270) ring, would influence the electron distribution across the molecule. DFT calculations could precisely map these electronic effects. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity.
Table 1: Theoretical Reactivity Descriptors Derivable from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating high reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity to accept electrons. |
This table represents theoretical data that could be generated for this compound using DFT calculations.
Molecular Electrostatic Surface Potential (MESP) Analysis
A Molecular Electrostatic Surface Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The MESP map uses a color scale to denote different potential regions:
Red: Regions of high negative potential, typically associated with lone pairs on electronegative atoms (like the oxygen atoms of the sulfonamide group and the nitrogen of the cyano group). These are sites prone to electrophilic attack.
Blue: Regions of high positive potential, usually found around electropositive atoms (like the hydrogen atoms of the methyl group and the pyridine ring). These are sites susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, an MESP analysis would likely show strong negative potentials around the sulfonyl oxygens and the cyano nitrogen, and positive potentials near the N-H proton of the sulfonamide and the pyridine ring protons.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule, and their energy can be quantified. For this compound, NBO analysis could reveal:
The nature of the bonds (e.g., sigma, pi bonds).
The hybridization of the atoms.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.
Prediction of Binding Modes and Affinities
If this compound were to be investigated as a potential inhibitor of a specific enzyme, molecular docking would be the first step. The simulation would place the molecule into the active site of the target protein in numerous possible conformations and orientations. A scoring function would then estimate the binding affinity (often expressed as a binding energy or docking score) for each pose. The pose with the best score represents the most likely binding mode. This allows researchers to visualize how the ligand fits within the binding pocket.
Identification of Key Interacting Residues
Beyond predicting the binding pose, docking simulations identify the specific amino acid residues in the protein's active site that interact with the ligand. These interactions are crucial for stabilizing the ligand-protein complex. Common types of interactions include:
Hydrogen Bonds: Between hydrogen bond donors (like the N-H of the sulfonamide) and acceptors (like the sulfonyl oxygens or cyano nitrogen) on the ligand, and corresponding residues on the protein.
Hydrophobic Interactions: Between nonpolar parts of the ligand (like the pyridine ring) and hydrophobic residues of the protein.
Pi-Pi Stacking: Between aromatic rings, such as the pyridine ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.
Electrostatic Interactions: Between charged or polar groups.
Table 2: Hypothetical Key Interacting Residues for this compound with a Generic Kinase Target
| Ligand Functional Group | Potential Interacting Residue (Amino Acid) | Type of Interaction |
|---|---|---|
| Sulfonamide N-H | Aspartate (Asp), Glutamate (Glu) | Hydrogen Bond (Donor) |
| Sulfonamide S=O | Lysine (Lys), Arginine (Arg) | Hydrogen Bond (Acceptor) |
| Pyridine Ring | Phenylalanine (Phe), Tyrosine (Tyr) | Pi-Pi Stacking |
| Cyano Group | Serine (Ser), Threonine (Thr) | Hydrogen Bond (Acceptor) |
| Methyl Group | Leucine (Leu), Valine (Val) | Hydrophobic Interaction |
This table is a hypothetical example based on the chemical structure of this compound and common interactions observed in protein-ligand complexes. The actual interacting residues would depend on the specific protein target.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Compound-Target Complexes
Molecular dynamics (MD) simulations offer a powerful method for observing the physical movements of atoms and molecules over time, providing a dynamic view of how a compound like a pyridine sulfonamide might interact with a biological target. These simulations can reveal the stability of the compound-target complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon interaction.
For instance, MD simulations have been effectively used to study the interactions between sulfonamide derivatives and enzymes such as triose phosphate (B84403) isomerase (TPI), a potential drug target. peerj.com In such studies, the sulfonamide compound is docked into the active site or other potential binding sites of the protein, and then the entire system is subjected to simulation. These simulations can calculate crucial parameters like binding free energies, which indicate the strength of the interaction. A more negative binding energy suggests a more favorable and stable complex. peerj.com
In a typical MD simulation study of a sulfonamide-protein complex, the following steps are taken:
System Preparation: The initial 3D structure of the protein-ligand complex is prepared, often from a molecular docking experiment. The system is then solvated in a water box with appropriate ions to mimic physiological conditions.
Minimization and Equilibration: The system's energy is minimized to remove any steric clashes or unfavorable geometries. This is followed by a period of equilibration where the temperature and pressure of the system are stabilized.
Production Simulation: The main simulation is run for a specific period, often nanoseconds to microseconds, during which the trajectory of every atom is recorded.
Analysis: The resulting trajectories are analyzed to understand the binding stability, hydrogen bond interactions, and conformational changes.
Research on sulfonamides has shown that they can form stable complexes with their target proteins, stabilized by a network of hydrogen bonds and van der Waals interactions. peerj.com For a compound like this compound, MD simulations could elucidate how the cyano and N-methyl groups contribute to binding affinity and selectivity for a specific target.
Table 1: Illustrative Binding Free Energy Data from MD Simulations of a Sulfonamide Analog This table presents hypothetical data based on typical findings in MD simulation studies of sulfonamide compounds.
| Complex | Binding Free Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Sulfonamide Analog - Target Protein A | -9.8 | ARG122, LYS78, PHE154 |
| Sulfonamide Analog - Target Protein B | -7.2 | ASP91, VAL101, TYR88 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, it becomes possible to estimate the activity of new, unsynthesized compounds.
The development of a QSAR model for a class of compounds like pyridine sulfonamides involves several key steps:
Data Set Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: For each compound, a set of molecular descriptors is calculated. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: A statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Studies on pyrimidine-sulfonamide hybrids have successfully employed 3D-QSAR methods to design potent inhibitors. nih.gov These models can provide visual representations, such as contour maps, that show which regions of the molecule are sensitive to modifications that could enhance or diminish activity. For example, a QSAR model might indicate that an electron-withdrawing group at a specific position on the pyridine ring, like the cyano group in this compound, is crucial for high activity. A QSAR study on a series of sulfonamide derivatives as antidiabetic agents demonstrated a high correlation (R² value of 0.9897) between topological descriptors and their biological activity. medwinpublishers.com
Table 2: Key Parameters in a Hypothetical QSAR Model for Pyridine Sulfonamide Analogs This table illustrates the type of data generated during QSAR model development.
| Parameter | Value | Description |
|---|---|---|
| R² (Coefficient of Determination) | 0.92 | Indicates the goodness of fit of the model. |
| Q² (Cross-validated R²) | 0.85 | Indicates the predictive ability of the model. |
| Important Descriptors | LogP, Dipole Moment, HOMO Energy | Examples of molecular properties influencing activity. |
Once a reliable QSAR model is developed, it can be used for virtual screening. This process involves using the model to predict the biological activity of a large library of virtual compounds. This allows researchers to prioritize which compounds to synthesize and test in the laboratory, saving significant time and resources.
Virtual screening can also be structure-based, where a library of compounds is docked into the binding site of a target protein. Compounds that show favorable binding energies and interactions are then selected for further investigation. Virtual screening has been successfully used to identify novel sulfonamide inhibitors for various targets. nih.gov In one such study, a virtual screening campaign led to the identification of 13 new competitive inhibitors from a library of 51 candidates. nih.gov
For a compound like this compound, a virtual screening approach could involve:
Ligand-based virtual screening: Using a known active pyridine sulfonamide as a template to search for structurally similar compounds in a database.
Structure-based virtual screening: Docking a library of compounds into the active site of a relevant biological target to identify those with the best predicted binding affinity.
The hits from a virtual screen would then be subjected to further computational analysis, such as MD simulations, before being prioritized for chemical synthesis and biological testing.
Future Research Directions and Translational Perspectives for Pyridine Sulfonamide Chemistry
Exploration of Novel Synthetic Methodologies for Enhanced Scalability and Sustainability
The development of efficient, scalable, and environmentally benign synthetic routes is paramount for the successful translation of promising pyridine (B92270) sulfonamide candidates from the laboratory to clinical and commercial settings. While general methods for synthesizing pyridine sulfonamides exist, often involving the reaction of a substituted pyridine with a sulfonamide moiety, there is a continuous need for innovation. nih.govresearchgate.net
Future efforts in this area are likely to focus on:
Continuous Flow Chemistry: This technology offers significant advantages over traditional batch processing, including improved safety, enhanced reaction control, higher yields, and the potential for seamless integration of reaction and purification steps. The application of flow chemistry to the synthesis of pyridine sulfonamides could lead to more efficient and scalable manufacturing processes.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, driven by the desire for greener and more selective chemical transformations. The development of specific enzymes for the synthesis of pyridine sulfonamides could offer a highly efficient and environmentally friendly alternative to traditional chemical methods.
Photoredox Catalysis: This emerging area of catalysis utilizes visible light to drive chemical reactions, often under mild conditions. The application of photoredox catalysis to the synthesis of pyridine sulfonamides could open up new avenues for the construction of this important scaffold.
A comparative overview of traditional and emerging synthetic methodologies is presented in Table 1.
| Methodology | Advantages | Disadvantages |
| Traditional Batch Synthesis | Well-established, versatile | Often requires harsh reaction conditions, can generate significant waste, may have scalability issues |
| Continuous Flow Chemistry | Improved safety, better process control, higher yields, scalable | Higher initial equipment cost, may require process re-optimization |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme development can be time-consuming, limited to specific substrates |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Can require specialized equipment, substrate scope may be limited |
Table 1: Comparison of Synthetic Methodologies for Pyridine Sulfonamides
Design and Synthesis of Multi-Targeting Pyridine Sulfonamide Ligands
The "one-target, one-drug" paradigm has been the cornerstone of drug discovery for decades. However, for complex multifactorial diseases such as cancer and neurodegenerative disorders, a more holistic approach that involves modulating multiple biological targets simultaneously may be more effective. The pyridine sulfonamide scaffold is well-suited for the design of multi-targeting ligands due to its ability to interact with a variety of biological targets. google.com
Future research in this area will likely involve:
Rational Drug Design: Computational methods, such as molecular docking and pharmacophore modeling, can be used to design pyridine sulfonamide derivatives that can simultaneously bind to and modulate the activity of multiple targets.
Combinatorial Chemistry: The synthesis of large libraries of pyridine sulfonamide derivatives, followed by high-throughput screening against a panel of relevant biological targets, can lead to the identification of novel multi-targeting ligands.
Hybrid Molecule Design: This approach involves combining the pharmacophoric elements of two or more known drugs into a single molecule. For example, a pyridine sulfonamide could be hybridized with another pharmacophore known to target a different but complementary pathway.
Application of Advanced Drug Discovery Technologies (e.g., Fragment-Based Drug Design)
Fragment-based drug design (FBDD) has emerged as a powerful tool for the discovery of novel drug candidates. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The identified fragments can then be optimized and linked together to create more potent and selective drug candidates.
The application of FBDD to pyridine sulfonamide research could involve:
Fragment Screening: Screening libraries of pyridine- and sulfonamide-containing fragments against a biological target of interest to identify initial hits.
Fragment Growing and Linking: Using medicinal chemistry strategies to "grow" the identified fragments into more potent molecules or to link two or more fragments together to create a larger, more potent compound.
The key steps in a typical FBDD campaign are outlined in Table 2.
| Step | Description |
| 1. Fragment Library Design | Creation of a diverse library of low-molecular-weight fragments. |
| 2. Fragment Screening | Screening of the fragment library against the biological target using biophysical techniques (e.g., NMR, X-ray crystallography, SPR). |
| 3. Hit Validation | Confirmation of the binding of the identified fragments to the target. |
| 4. Fragment-to-Lead Optimization | Optimization of the identified fragments into more potent and drug-like molecules through fragment growing or linking. |
Table 2: Key Steps in Fragment-Based Drug Design
Investigation of Emerging Biological Targets and Disease Areas for Pyridine Sulfonamide Intervention
The pyridine sulfonamide scaffold has already demonstrated therapeutic potential in a number of disease areas, including cancer, infectious diseases, and inflammatory disorders. However, there is still a vast and largely unexplored landscape of biological targets and disease areas where this versatile scaffold could have a significant impact.
Future research should focus on exploring the potential of pyridine sulfonamides to modulate the activity of emerging biological targets, such as:
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and histone methyltransferases (HMTs), are increasingly being recognized as important drug targets for a variety of diseases.
Protein-Protein Interactions (PPIs): The disruption of disease-relevant PPIs is a challenging but potentially very rewarding area of drug discovery.
RNA Targets: The discovery that RNA can be targeted by small molecules has opened up a whole new field of drug discovery.
Development of Prodrug Strategies and Targeted Delivery Systems (academic concept)
Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. Prodrug strategies can be used to overcome a variety of drug development challenges, such as poor solubility, low bioavailability, and off-target toxicity. Targeted delivery systems aim to deliver a drug specifically to the site of action, thereby increasing its efficacy and reducing its side effects.
For pyridine sulfonamides, future research in this area could explore:
Enzyme-Activatable Prodrugs: Designing prodrugs that are activated by enzymes that are overexpressed in diseased tissues.
Antibody-Drug Conjugates (ADCs): Linking a potent pyridine sulfonamide to an antibody that specifically recognizes a protein on the surface of cancer cells.
Nanoparticle-Based Delivery Systems: Encapsulating a pyridine sulfonamide within a nanoparticle to improve its solubility, stability, and pharmacokinetic profile.
Integration of Artificial Intelligence and Machine Learning in Pyridine Sulfonamide Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize all aspects of drug discovery and development, from target identification to clinical trial design. In the context of pyridine sulfonamide research, AI and ML can be used to:
Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity of novel pyridine sulfonamide derivatives.
De Novo Drug Design: Generate novel pyridine sulfonamide structures with desired pharmacological properties.
Optimize Synthetic Routes: Predict the optimal reaction conditions for the synthesis of pyridine sulfonamides.
Analyze High-Content Screening Data: Identify patterns and trends in large datasets generated from high-throughput screening campaigns.
The integration of AI and ML into pyridine sulfonamide research has the potential to significantly accelerate the discovery and development of new medicines based on this important scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
